5-Bromo-2-cyano-1H-benzimidazole
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Overview
Description
5-Bromo-2-cyano-1H-benzimidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom and a cyano group in the structure of this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Mechanism of Action
Target of Action
The primary target of the compound 5-Bromo-2-cyano-1H-benzimidazole, also known as 6-bromo-1H-benzimidazole-2-carbonitrile, is the α-glucosidase enzyme . This enzyme plays a crucial role in the digestion of carbohydrates, specifically in the hydrolysis of α-glucosidic linkages found in polysaccharides and disaccharides .
Mode of Action
This compound interacts with the α-glucosidase enzyme by binding to its active site . This interaction inhibits the enzyme’s activity, preventing the breakdown of complex carbohydrates into glucose . The exact nature of this interaction and the resulting changes in the enzyme’s structure and function are still under investigation.
Biochemical Pathways
By inhibiting α-glucosidase, this compound affects the carbohydrate digestion pathway . This inhibition slows down the breakdown of complex carbohydrates, reducing the rate at which glucose is released into the bloodstream . The downstream effects of this action include a reduction in postprandial hyperglycemia, which is beneficial for managing conditions like diabetes .
Pharmacokinetics
Like many other benzimidazole derivatives, it is expected to have good bioavailability due to its heterocyclic structure
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of α-glucosidase and the subsequent reduction in carbohydrate digestion . This leads to a decrease in postprandial blood glucose levels, which can help manage blood sugar levels in conditions like diabetes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability Additionally, factors such as temperature and the presence of other substances can potentially affect the compound’s stability and its interaction with the α-glucosidase enzyme
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-cyano-1H-benzimidazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 5-bromo-2-nitroaniline with potassium cyanide in the presence of a reducing agent such as iron powder. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired benzimidazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-cyano-1H-benzimidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The benzimidazole ring can be oxidized under specific conditions to introduce additional functional groups.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Reduction Reactions: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under controlled conditions.
Major Products Formed
Substitution Reactions: New benzimidazole derivatives with various substituents at the 5-position.
Reduction Reactions: 5-Amino-2-cyano-1H-benzimidazole.
Oxidation Reactions: Benzimidazole derivatives with additional functional groups, such as hydroxyl or carbonyl groups.
Scientific Research Applications
5-Bromo-2-cyano-1H-benzimidazole has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.
Material Science: It can be used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-cyano-1H-benzimidazole
- 5-Fluoro-2-cyano-1H-benzimidazole
- 5-Iodo-2-cyano-1H-benzimidazole
Comparison
5-Bromo-2-cyano-1H-benzimidazole is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro, fluoro, and iodo analogs, the bromine atom provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis. Additionally, the bromine atom’s size and electronegativity can affect the compound’s interaction with biological targets, potentially leading to different pharmacological profiles.
Properties
IUPAC Name |
6-bromo-1H-benzimidazole-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrN3/c9-5-1-2-6-7(3-5)12-8(4-10)11-6/h1-3H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZRYHINISTNHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=N2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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